ethyl 2-cyano-3-(2,4-dihydroxyphenyl)acrylate
Overview
Description
Ethyl 2-cyano-3-(2,4-dihydroxyphenyl)acrylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.06880783 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Applications
Ethyl 2-cyano-3-(2,4-dihydroxyphenyl)acrylate and its analogues have been explored in various chemical synthesis studies. Xu et al. (2015) developed a water-mediated three-component Wittig–SNAr reaction to produce compounds like this compound, which are used as intermediates in the synthesis of aurora 2 kinase inhibitors (Xu et al., 2015). Arfaoui and Amri (2009) described a regioselective coupling process involving this compound for generating acrylates with potential applications in organic synthesis (Arfaoui & Amri, 2009).
Photophysical and Material Science Studies
The compound has been characterized in various photophysical and material science studies. Rawat and Singh (2015) conducted an experimental and theoretical study on a newly synthesized this compound, highlighting its suitability for non-linear optical response due to its significant first hyperpolarizability (Rawat & Singh, 2015). Kotteswaran, Pandian, and Ramasamy (2017) investigated the growth of this compound single crystals, focusing on their structural, optical, thermal, and electrical characteristics, which are crucial for material science applications (Kotteswaran et al., 2017).
Pharmaceutical Research and Synthesis
This compound has been studied for its potential in pharmaceutical synthesis. Madhavi and Sreeramya (2017) synthesized novel compounds using this compound derivatives and evaluated their antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017). Vinhal et al. (2016) explored the photoprotective effect of a novel heterocyclic compound derived from this compound, emphasizing its potential in sunscreen development (Vinhal et al., 2016).
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)6-11(8)15/h3-6,14-15H,2H2,1H3/b9-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFIWLPAXMNQR-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)O)O)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.